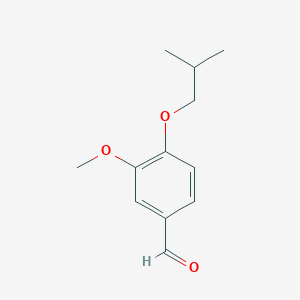
4-Isobutoxy-3-methoxybenzaldehyde
Cat. No. B1361284
Key on ui cas rn:
66488-79-7
M. Wt: 208.25 g/mol
InChI Key: AIAGRBSXKXJZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09249115B2
Procedure details


In 250 ml three necked flask, equipped with reflux condenser, mechanical stirrer, 30.4 g (200 mmol) of vanillin, 28 g (200 mmol) of dry K2CO3 and 150 ml of abs. dimethylformamide are placed in the flow of argon. The mixture is stirred for 20 min in argon condition, then 34.3 g (250 mmol) of isobutyl bromide is added. The mixture is refluxed with stirring in argon condition for 20 h at 90÷100° C., and concentrated in vacuum at 50÷80° C. to dryness. Then 200 ml of water is added to the residue, the mixture is extracted with (4×100 ml) of dichloromethane. The combined organic fraction is washed with 7% NaOH solution, dried over magnesium sulfate, filtered off, concentrated in vacuum at 50÷80° C. The residue (15 g of brown oil)-crude 4-(2-methylpropyloxy)-3-methoxybenzaldehyde is used on the next step without further purification.



[Compound]
Name
three
Quantity
250 mL
Type
solvent
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.C([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[CH:19]([CH3:21])[CH3:20]>CN(C)C=O>[CH3:18][CH:19]([CH3:21])[CH2:20][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH3:7] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
34.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)Br
|
Step Four
[Compound]
|
Name
|
three
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 20 min in argon condition
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with reflux condenser, mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring in argon condition for 20 h at 90÷100° C.
|
|
Duration
|
20 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum at 50÷80° C. to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 200 ml of water is added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with (4×100 ml) of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic fraction is washed with 7% NaOH solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum at 50÷80° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue (15 g of brown oil)-crude 4-(2-methylpropyloxy)-3-methoxybenzaldehyde is used on the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(COC1=C(C=C(C=O)C=C1)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
